Methyl 3-amino-4-iodoisothiazole-5-carboxylate
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Overview
Description
Methyl 3-amino-4-iodoisothiazole-5-carboxylate is a heterocyclic compound that features an isothiazole ring substituted with amino, iodo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-iodoisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-iodoisothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-iodoisothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted isothiazoles depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the isothiazole ring.
Reduction Products: Amines and other reduced forms of the compound.
Scientific Research Applications
Methyl 3-amino-4-iodoisothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-iodoisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Methyl 3-amino-4-bromoisothiazole-5-carboxylate
- Methyl 3-amino-4-chloroisothiazole-5-carboxylate
- Methyl 3-amino-4-fluoroisothiazole-5-carboxylate
Comparison: Methyl 3-amino-4-iodoisothiazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine substituent can enhance the compound’s ability to participate in coupling reactions and may also influence its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
Methyl 3-amino-4-iodoisothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds known as isothiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of an amino group and an iodine atom in its structure enhances its potential for biological activity.
Antimicrobial Activity
Research indicates that derivatives of isothiazole, including this compound, exhibit notable antimicrobial properties. In various studies, these compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated the antibacterial activity of isothiazole derivatives against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM .
Table 1: Antimicrobial Activity of Isothiazole Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | S. aureus | 37.9 - 113.8 |
Other Isothiazole Derivative | E. coli | 75.9 |
Another Derivative | Pseudomonas aeruginosa | 248 - 372 |
Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies have shown that certain isothiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds derived from isothiazoles have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Signal Transduction Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis, contributing to its antitumor activity.
- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against resistant strains of bacteria, revealing that this compound exhibited superior activity compared to traditional antibiotics like ampicillin .
- Antitumor Studies : In vitro tests indicated that the compound could inhibit the growth of human cancer cell lines, supporting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C5H5IN2O2S |
---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
methyl 3-amino-4-iodo-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3,(H2,7,8) |
InChI Key |
TWHSTKRYLOPKBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)N)I |
Origin of Product |
United States |
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